6-(4-Ethylphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid
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Overview
Description
6-(4-Ethylphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid is a heterocyclic compound that belongs to the class of imidazo[2,1-b]thiazoles. This compound is characterized by the presence of a thiazole ring fused with an imidazole ring, and it has various substituents including an ethylphenyl group and a carboxylic acid group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
The synthesis of 6-(4-Ethylphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 4-ethylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with α-bromoacetophenone to form the imidazo[2,1-b]thiazole core.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product .
Chemical Reactions Analysis
6-(4-Ethylphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations . Major products formed from these reactions include various substituted imidazo[2,1-b]thiazole derivatives with potential biological activities .
Scientific Research Applications
6-(4-Ethylphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets and inhibit the growth of pathogens.
Materials Science: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs), due to its unique electronic properties.
Biological Studies: The compound is studied for its role in modulating biological pathways and its potential as a tool for understanding cellular processes.
Mechanism of Action
The mechanism of action of 6-(4-Ethylphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For example, the compound may inhibit the activity of key enzymes involved in cell proliferation, leading to anticancer effects . Additionally, it may interact with microbial cell membranes, disrupting their integrity and resulting in antimicrobial activity .
Comparison with Similar Compounds
6-(4-Ethylphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid can be compared with other similar compounds, such as:
6-(4-Bromophenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid: This compound has a bromophenyl group instead of an ethylphenyl group, which may result in different biological activities and reactivity.
2-(4-Pyridyl)thiazole-4-carboxylic acid: This compound contains a pyridyl group and a thiazole ring, and it is known for its diverse biological activities.
Thiazolo[4,5-b]pyridines: These compounds have a fused thiazole and pyridine ring system and exhibit a broad spectrum of pharmacological activities.
The uniqueness of this compound lies in its specific substituents and the resulting biological and chemical properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C16H16N2O2S |
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Molecular Weight |
300.4 g/mol |
IUPAC Name |
6-(4-ethylphenyl)-3,5-dimethylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid |
InChI |
InChI=1S/C16H16N2O2S/c1-4-11-5-7-12(8-6-11)13-9(2)18-10(3)14(15(19)20)21-16(18)17-13/h5-8H,4H2,1-3H3,(H,19,20) |
InChI Key |
PPBOYDCXOTXGOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=C(N3C(=C(SC3=N2)C(=O)O)C)C |
Origin of Product |
United States |
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